![molecular formula C19H27N3O7S2 B253787 Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and receptors involved in the pathogenesis of diseases such as cancer, inflammation, diabetes, and Alzheimer's disease.
Biochemical and Physiological Effects:
Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate in lab experiments is its potential therapeutic applications. It can be used as a building block for the synthesis of various compounds with potential therapeutic properties. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer, inflammation, diabetes, and Alzheimer's disease. Additionally, further research is needed to understand its mechanism of action and to identify potential targets for drug development. Finally, research on the synthesis of Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate derivatives with improved properties and potential therapeutic applications is also an important future direction.
Synthesemethoden
The synthesis of Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate involves the reaction of piperidine-1-carboxylic acid with 4-(4,4-dimethyl-1,3-dioxo-1,2-thiazinan-2-yl)phenylsulfonyl chloride in the presence of triethylamine. The resulting compound is then treated with ethyl chloroformate to obtain Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-tumor activity, anti-inflammatory properties, and as a potential treatment for diabetes and Alzheimer's disease. Additionally, it has been used as a building block for the synthesis of various other compounds with potential therapeutic applications.
Eigenschaften
Produktname |
Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate |
---|---|
Molekularformel |
C19H27N3O7S2 |
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
ethyl 4-[[4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N3O7S2/c1-4-29-18(24)21-11-9-14(10-12-21)20-31(27,28)16-7-5-15(6-8-16)22-17(23)19(2,3)13-30(22,25)26/h5-8,14,20H,4,9-13H2,1-3H3 |
InChI-Schlüssel |
VEQGJNBULMMEST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C |
Kanonische SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(CS3(=O)=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.